2,4-Dichlorobenzoylacetonitrile
Overview
Description
2,4-Dichlorobenzoylacetonitrile is a chemical compound with various applications in scientific experiments and research in different fields. It has a molecular formula of C9H5Cl2NO and a molecular weight of 214.05 g/mol .
Synthesis Analysis
The synthesis of 2,4-dichlorobenzonitrile, which is structurally similar to this compound, has been reported in a patent . The method involves uniformly mixing 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride and heating the mixture to a temperature of 70 to 75°C for a reaction for 20 to 40 minutes to obtain milk white solid powder 2,4-dichlorobenzaldoxime. This is then uniformly mixed with acetic anhydride and heated to a temperature of 110 to 120°C for a reaction for 2 to 4 hours to obtain 2,4-dichlorobenzonitrile .
Molecular Structure Analysis
While specific molecular structure analysis for this compound was not found, similar compounds have been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of the compound .
Physical and Chemical Properties Analysis
This compound has a boiling point of 350.7°C at 760 mmHg . It should be stored in a tightly closed container, in a cool and dry place .
Scientific Research Applications
Global Research Trends and Toxicity Studies
A scientometric review highlighted the rapid advancement in research on 2,4-D's toxicology and mutagenicity. The USA, Canada, and China are leading contributors, with studies focusing on occupational risk, neurotoxicity, resistance to herbicides, and impacts on non-target species, especially aquatic ones. Future research is expected to delve into molecular biology, particularly gene expression, exposure assessment in humans or vertebrate bioindicators, and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).
Analytical Methods in Pharmacokinetics
A high-performance liquid chromatography (HPLC) method with UV detection was developed for determining 2,4-D in rat serum. This method facilitates the study of 2,4-D's pharmacokinetics in rats, offering insights into its concentration changes over time (Chen et al., 2018).
Molecular Imprinted Polymers for Detection
A study developed molecular-imprinted polymer nanoparticles (MIP-NPs) for the selective preconcentration of 2,4-D. These were used for determining 2,4-D in human urine and various water samples, showcasing their potential in environmental monitoring (Omidi et al., 2014).
Removal from Polluted Water Sources
Research has been dedicated to developing efficient methods for removing 2,4-D from contaminated water bodies. This qualitative review summarizes various methods used for this purpose, emphasizing the need for more efficient removal technologies (EvyAliceAbigail et al., 2017).
Rapid Soil Analysis
A modified Soxhlet apparatus and HPLC-UV method were developed for rapid determination of 2,4-D in soil samples. This method offers advantages in terms of reduced extraction time and better recovery, aiding in environmental assessments (Kashyap et al., 2005).
UV Induced Degradation
A study on the degradation of 2,4-D under UV light investigated various parameters affecting its degradation. This research is crucial for understanding the environmental fate of 2,4-D and developing methods for its removal from ecosystems (Kundu, Pal, & Dikshit, 2005).
Molecular Action as a Herbicide
Research on 2,4-D's molecular action mode as a herbicide revealed that it mimics natural auxin, causing physiological responses in sensitive dicots. This insight is fundamental in understanding its herbicidal properties and potential environmental impacts (Song, 2014).
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSMJAXTUMPWCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545452 | |
Record name | 3-(2,4-Dichlorophenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39528-61-5 | |
Record name | 2,4-Dichloro-β-oxobenzenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39528-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,4-Dichlorophenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,4-dichlorophenyl)-3-oxopropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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